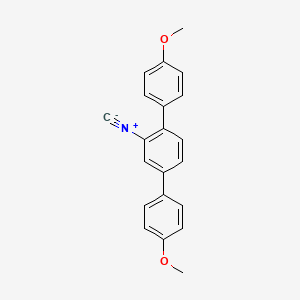![molecular formula C13H17NOS B14180787 3-{[2-(Methylsulfanyl)ethyl]amino}-1-phenylbut-2-EN-1-one CAS No. 919083-46-8](/img/structure/B14180787.png)
3-{[2-(Methylsulfanyl)ethyl]amino}-1-phenylbut-2-EN-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-{[2-(Methylsulfanyl)ethyl]amino}-1-phenylbut-2-EN-1-one is an organic compound characterized by its unique structure, which includes a phenyl group, an amino group, and a methylsulfanyl group
Méthodes De Préparation
The synthesis of 3-{[2-(Methylsulfanyl)ethyl]amino}-1-phenylbut-2-EN-1-one typically involves the condensation reaction of benzoylacetone with an appropriate amine. The reaction conditions often include the use of solvents such as methanol and catalysts like methanesulfonic acid under reflux conditions . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Analyse Des Réactions Chimiques
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The amino group can participate in substitution reactions with electrophiles, leading to the formation of various derivatives.
Common reagents and conditions used in these reactions include organic solvents like ethanol or dichloromethane, and catalysts such as palladium on carbon. Major products formed from these reactions depend on the specific reagents and conditions used but can include various substituted phenylbutenones and amino derivatives.
Applications De Recherche Scientifique
3-{[2-(Methylsulfanyl)ethyl]amino}-1-phenylbut-2-EN-1-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s structure allows it to interact with biological molecules, making it useful in studies of enzyme inhibition and protein binding.
Industry: Used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 3-{[2-(Methylsulfanyl)ethyl]amino}-1-phenylbut-2-EN-1-one involves its interaction with molecular targets such as enzymes and receptors. The amino group can form hydrogen bonds with active sites, while the phenyl and methylsulfanyl groups can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar compounds include:
- 1-{Methyl[2-(methylsulfanyl)benzyl]amino}-3-phenyl-3-[2-(1-piperidinyl)ethyl]-1,3-dihydro-2H-indol-2-one : A structurally related compound with different biological activities.
- Ethyl 2-{[3-(methylsulfanyl)phenyl]amino}acetate : Another related compound with distinct chemical properties.
3-{[2-(Methylsulfanyl)ethyl]amino}-1-phenylbut-2-EN-1-one: Differing in the position or nature of substituents.
The uniqueness of this compound lies in its specific combination of functional groups, which confer unique reactivity and biological activity.
Propriétés
Numéro CAS |
919083-46-8 |
|---|---|
Formule moléculaire |
C13H17NOS |
Poids moléculaire |
235.35 g/mol |
Nom IUPAC |
3-(2-methylsulfanylethylamino)-1-phenylbut-2-en-1-one |
InChI |
InChI=1S/C13H17NOS/c1-11(14-8-9-16-2)10-13(15)12-6-4-3-5-7-12/h3-7,10,14H,8-9H2,1-2H3 |
Clé InChI |
RBYNVRINIOEAQH-UHFFFAOYSA-N |
SMILES canonique |
CC(=CC(=O)C1=CC=CC=C1)NCCSC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


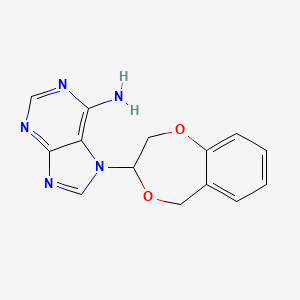
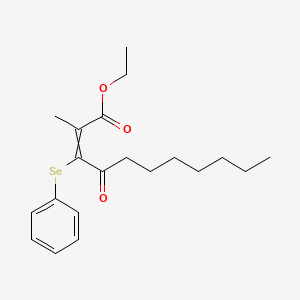
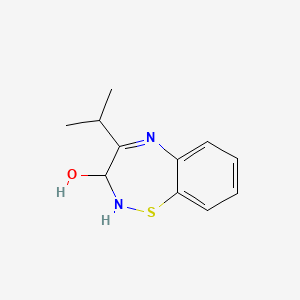
methanone](/img/structure/B14180722.png)
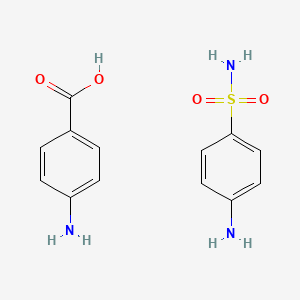
![N-(2,6-Dimethoxyphenyl)-5-methylthieno[2,3-d]pyrimidin-4-amine](/img/structure/B14180738.png)
![1-Ethyl-3-[(3-methylbut-2-en-1-yl)oxy]quinolin-2(1H)-one](/img/structure/B14180745.png)
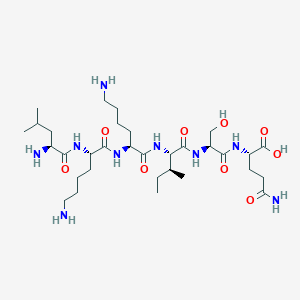
![N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)pyridine-4-carboxamide](/img/structure/B14180759.png)
![3-[1,1,1,3,3,3-Hexamethyl-2-(trimethylsilyl)trisilan-2-yl]propan-1-ol](/img/structure/B14180760.png)
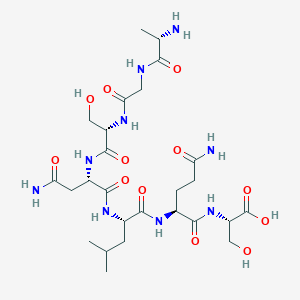
![Diethyl [2-(2-methoxyphenyl)-2-oxoethyl]phosphonate](/img/structure/B14180786.png)
![1-[(Prop-2-en-1-yl)sulfanyl]pyrrolidine-2,5-dione](/img/structure/B14180793.png)
